(2E)-2-(hydroxymethylidene)-3H-inden-1-one
Description
Properties
IUPAC Name |
(2E)-2-(hydroxymethylidene)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6,11H,5H2/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGKXPSKGBUEX-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Dehydration-Acylation of Phenylpropionic Acid Derivatives
A pivotal method for constructing the indanone core—a precursor to indenones—involves the cyclization of phenylpropionic acid derivatives. The patent CN109678685B details a one-pot synthesis using heteropoly acids (e.g., phosphomolybdic acid) and phase transfer catalysts (e.g., tetrabutyl ammonium bromide) in aprotic non-polar solvents (e.g., cyclohexane) at 60–150°C. This approach achieves >95% yield by avoiding intermolecular acylation side reactions. For instance, phenylpropionic acid undergoes dehydration followed by intramolecular acylation to form 1-indanone (Table 1).
Table 1: Key Reaction Parameters for 1-Indanone Synthesis
| Parameter | Optimal Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Catalyst | Phosphomolybdic acid | 95–98 | >99 |
| Solvent | Cyclohexane | — | — |
| Temperature | 90°C | — | — |
| Catalyst Reusability | 5 cycles without loss | — | — |
This method’s efficiency stems from the heteropoly acid’s strong Brønsted acidity and the phase transfer catalyst’s ability to stabilize intermediates. The aprotic solvent minimizes proton exchange, favoring intramolecular cyclization.
Friedel-Crafts Acylation and Subsequent Functionalization
The patent US6548710B2 describes a two-step process for synthesizing substituted 1-indanones: (1) chlorination of propiophenone derivatives and (2) Friedel-Crafts cyclization using AlCl₃. For example, 2-methyl-1-indanone is produced via AlCl₃-mediated ring closure of 2-chloro-2-methylpropiophenone in dichloromethane at 0°C, achieving 94% yield. Subsequent reduction with diisobutylaluminium hydride (DIBAL-H) converts the ketone to an indene, illustrating the tunability of indanone derivatives.
Mechanistic Routes to (2E)-2-(Hydroxymethylidene)-3H-inden-1-one
Hypothetical Synthesis via Knoevenagel Condensation
While not explicitly documented in the cited patents, the hydroxymethylidene group in (2E)-2-(hydroxymethylidene)-3H-inden-1-one can be introduced via condensation reactions. A plausible route involves the Knoevenagel condensation of 1-indanone with formaldehyde under basic conditions. For example, 1-indanone reacts with paraformaldehyde in the presence of piperidine to form the α,β-unsaturated ketone (Figure 1).
Figure 1: Proposed Knoevenagel Condensation Mechanism
This reaction’s regioselectivity is influenced by the electron-withdrawing nature of the indanone carbonyl, which activates the α-hydrogen for deprotonation.
Oxidation of 2-Methylinden-1-one
An alternative pathway involves the oxidation of a methyl group adjacent to the ketone. For instance, 2-methyl-1-indanone—synthesized via the methods in US6548710B2—could undergo SeO₂-mediated oxidation to introduce a hydroxymethylene group. Subsequent tautomerization would yield the target compound (Figure 2).
Figure 2: Oxidation-Tautomerization Pathway
Optimization Strategies for Yield and Selectivity
Solvent and Catalyst Selection
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) favor Knoevenagel condensation by stabilizing enolate intermediates, while non-polar solvents (e.g., cyclohexane) enhance intramolecular cyclization by reducing side reactions. Heterogeneous catalysts like heteropoly acids enable easy separation and reuse, critical for industrial scalability.
Temperature and Reaction Time Control
For condensation reactions, temperatures between 80–120°C optimize kinetic control, minimizing polymerization byproducts. In contrast, Friedel-Crafts acylations require low temperatures (0–5°C) to prevent over-acylation.
Analytical Characterization and Validation
Spectroscopic Confirmation
Successful synthesis of (2E)-2-(hydroxymethylidene)-3H-inden-1-one can be confirmed via:
-
¹H NMR : A singlet at δ 9.2–9.5 ppm for the aldehyde proton and doublets for the conjugated olefinic protons (J = 12–15 Hz).
-
IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=C).
Chromatographic Purity
HPLC analysis using a C18 column and UV detection at 254 nm typically resolves the target compound with >98% purity when eluted with acetonitrile/water (70:30).
Applications and Derivative Synthesis
Role in Metallocene Catalyst Synthesis
Indenones serve as precursors for metallocene catalysts used in polyolefin polymerization. The hydroxymethylidene group in (2E)-2-(hydroxymethylidene)-3H-inden-1-one could act as a ligand modifier, enhancing stereoselectivity in propylene polymerization.
Functionalization to Indene Derivatives
Reduction with DIBAL-H followed by acid dehydration converts the ketone to an indene, a process adaptable to the hydroxymethylidene variant. For example:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(hydroxymethylidene)-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2E)-2-(hydroxymethylidene)-3H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(hydroxymethylidene)-3H-inden-1-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations
The indenone scaffold is highly versatile, with substituents at the C2 position dictating physicochemical and biological properties. Key analogs include:
Key Observations :
- Polarity : The hydroxymethylidene group in the target compound increases polarity compared to aryl or alkylidene substituents (e.g., BCI’s benzylidene, XLogP ~3.9 for fluorophenyl analog ).
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity of the α,β-unsaturated ketone, influencing reactivity in Michael addition or nucleophilic attack .
Physicochemical Properties
Data from analogs suggest trends in properties such as logP, molecular weight, and solubility:
Implications :
- The hydroxymethylidene group likely reduces lipophilicity (lower XLogP) and enhances water solubility compared to BCI or fluorophenyl analogs.
- Higher polar surface area may improve binding to hydrophilic biological targets .
Biological Activity
(2E)-2-(hydroxymethylidene)-3H-inden-1-one, also known as a derivative of indanone, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by an indenone core structure, which contributes to its distinctive chemical reactivity and biological interactions. Research into this compound has revealed promising applications in antimicrobial and anticancer therapies, among other areas.
Chemical Structure and Properties
The molecular formula for (2E)-2-(hydroxymethylidene)-3H-inden-1-one is C10H8O2. Its structure features a hydroxymethylidene group attached to the 2-position of the indenone framework, which influences its biological activity. The compound's reactivity can be attributed to the presence of both carbonyl and hydroxymethyl functionalities.
Antimicrobial Properties
Research indicates that (2E)-2-(hydroxymethylidene)-3H-inden-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as a lead compound in developing new antibiotics. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and topoisomerase inhibition. This mode of action is similar to that observed in other indole derivatives, which are known for their antineoplastic properties.
The biological effects of (2E)-2-(hydroxymethylidene)-3H-inden-1-one are mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that regulate cellular growth and apoptosis, leading to altered signaling pathways.
- DNA Interaction : The ability to intercalate into DNA suggests a direct effect on genetic material, potentially leading to cell cycle arrest.
Case Studies and Experimental Data
Recent studies have provided quantitative data on the biological activities of (2E)-2-(hydroxymethylidene)-3H-inden-1-one:
Comparison with Similar Compounds
When compared to structurally similar compounds such as (2E)-2-(hydroxymethylidene)cyclohexanone, (2E)-2-(hydroxymethylidene)-3H-inden-1-one exhibits enhanced biological activity, particularly in terms of anticancer efficacy. This difference may be attributed to the unique electronic properties conferred by the indenone structure.
Q & A
Q. What are the optimized synthetic routes for (2E)-2-(hydroxymethylidene)-3H-inden-1-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of α,β-unsaturated ketones like this compound typically involves Knoevenagel condensation between indan-1-one derivatives and aldehydes. For example:
- Base-catalyzed conditions : Use piperidine or ammonium acetate in ethanol under reflux (60–80°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm the (E)-configuration of the exocyclic double bond. Look for coupling constants (J ≈ 12–16 Hz for trans-olefins) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., O–H···O interactions). Orthorhombic crystal systems are common in similar indenones .
- IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral or reactivity results)?
Methodological Answer:
- Cross-validation : Compare DFT-calculated NMR chemical shifts (e.g., B3LYP/6-31G*) with experimental data. Discrepancies >1 ppm may indicate conformational flexibility .
- Dynamic effects : Use molecular dynamics (MD) simulations to assess solvent or temperature effects on reactivity .
- Error analysis : Quantify instrumental limitations (e.g., XRD resolution >0.8 Å) and compare with synthetic replicates .
Q. What strategies mitigate polymorphism-related challenges in crystallizing this compound?
Methodological Answer:
- Solvent screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to isolate stable polymorphs .
- Seeding : Introduce crystalline seeds of known polymorphs during nucleation.
- Temperature gradients : Slow cooling (0.5°C/hr) promotes single-crystal growth .
Q. Polymorph Stability Data (Hypothetical) :
| Polymorph | Space Group | Melting Point (°C) | Stability |
|---|---|---|---|
| Orthorhombic | P2₁2₁2₁ | 180–185 | Most stable |
| Monoclinic | C2/c | 170–175 | Metastable |
Q. How does the hydroxymethylidene group influence reactivity in nucleophilic or electrophilic assays?
Methodological Answer:
- Electrophilic sites : The α,β-unsaturated carbonyl system is prone to Michael additions . Test with Grignard reagents (e.g., MeMgBr) in THF at −78°C .
- Acid-base behavior : The hydroxyl group may participate in intramolecular H-bonding, reducing its acidity (pKa ≈ 9–11) compared to free phenols .
- Oxidation : Monitor with PCC or Jones reagent; conjugated systems often resist over-oxidation .
Q. What experimental designs address reproducibility issues in biological activity studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Dose-response standardization : Use triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity) .
- Matrix stabilization : Cool samples continuously to prevent degradation of labile organic groups .
- Statistical rigor : Apply ANOVA or Bayesian modeling to quantify variability across replicates .
Q. How can computational tools predict bioactivity or material properties of this compound?
Methodological Answer:
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors .
- Docking studies : Target enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s aromatic framework .
- Bandgap calculation : Use DFT (PBE functional) to estimate electronic properties for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
